1-METHYL-3-[2-(2-METHYLPHENOXY)ETHYL]-1,3-BENZODIAZOL-2-ONE
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Overview
Description
1-METHYL-3-[2-(2-METHYLPHENOXY)ETHYL]-1,3-BENZODIAZOL-2-ONE is a complex organic compound with a benzodiazole core structure
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1-METHYL-3-[2-(2-METHYLPHENOXY)ETHYL]-1,3-BENZODIAZOL-2-ONE typically involves multiple steps, starting from readily available precursors. One common synthetic route includes the reaction of 2-methylphenol with ethylene oxide to form 2-(2-methylphenoxy)ethanol. This intermediate is then reacted with 1-methyl-1H-benzimidazole-2-thione under specific conditions to yield the target compound .
Industrial Production Methods
Industrial production methods for this compound may involve optimization of the synthetic route to increase yield and purity. This can include the use of catalysts, controlled reaction temperatures, and purification techniques such as recrystallization or chromatography.
Chemical Reactions Analysis
Types of Reactions
1-METHYL-3-[2-(2-METHYLPHENOXY)ETHYL]-1,3-BENZODIAZOL-2-ONE undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using common oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride.
Substitution: The benzodiazole ring can undergo electrophilic substitution reactions, particularly at the nitrogen atoms.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or neutral conditions.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Electrophilic reagents such as halogens or nitro groups under acidic conditions.
Major Products Formed
Oxidation: Formation of corresponding carboxylic acids or ketones.
Reduction: Formation of alcohols or amines.
Substitution: Formation of halogenated or nitro-substituted derivatives.
Scientific Research Applications
1-METHYL-3-[2-(2-METHYLPHENOXY)ETHYL]-1,3-BENZODIAZOL-2-ONE has several scientific research applications:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential as a bioactive compound with antimicrobial or anticancer properties.
Medicine: Explored for its potential therapeutic effects, particularly in the treatment of neurological disorders.
Industry: Utilized in the development of new materials with specific chemical properties.
Mechanism of Action
The mechanism of action of 1-METHYL-3-[2-(2-METHYLPHENOXY)ETHYL]-1,3-BENZODIAZOL-2-ONE involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, modulating their activity and affecting various biochemical pathways. For example, it may inhibit certain enzymes involved in cell proliferation, leading to potential anticancer effects .
Comparison with Similar Compounds
Similar Compounds
3-methyl-N-[2-(2-methylphenoxy)ethyl]-1-butanamine hydrochloride: Shares a similar phenoxyethyl group but differs in the core structure.
Ethyl (2-methylphenoxy)acetate: Contains a similar phenoxy group but has an ester functional group instead of a benzodiazole ring.
Uniqueness
1-METHYL-3-[2-(2-METHYLPHENOXY)ETHYL]-1,3-BENZODIAZOL-2-ONE is unique due to its benzodiazole core, which imparts distinct chemical and biological properties. This uniqueness makes it a valuable compound for various research and industrial applications.
Properties
IUPAC Name |
1-methyl-3-[2-(2-methylphenoxy)ethyl]benzimidazol-2-one |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H18N2O2/c1-13-7-3-6-10-16(13)21-12-11-19-15-9-5-4-8-14(15)18(2)17(19)20/h3-10H,11-12H2,1-2H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
BTTCIXNDQRZJOY-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=CC=C1OCCN2C3=CC=CC=C3N(C2=O)C |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H18N2O2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
282.34 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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